molecular formula C16H11NO2 B6361517 5-(Naphthalen-2-YL)nicotinic acid CAS No. 1192964-64-9

5-(Naphthalen-2-YL)nicotinic acid

Cat. No.: B6361517
CAS No.: 1192964-64-9
M. Wt: 249.26 g/mol
InChI Key: AKKBXZKTPZAFRJ-UHFFFAOYSA-N
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Description

5-(Naphthalen-2-YL)nicotinic acid, also known as 5-(2-Naphthalenyl)-3-pyridinecarboxylic acid, is a chemical compound with the molecular formula C16H11NO2 and a molecular weight of 249.26 g/mol . This compound is characterized by the presence of a naphthalene ring attached to a nicotinic acid moiety, making it a derivative of nicotinic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Naphthalen-2-YL)nicotinic acid typically involves the reaction of 2-naphthylamine with nicotinic acid under specific conditions. One common method includes the use of a coupling reaction facilitated by a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3). The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine using nitric acid. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(Naphthalen-2-YL)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

5-(Naphthalen-2-YL)nicotinic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Naphthalen-2-YL)nicotinic acid involves its interaction with nicotinic acid receptors (nAChRs) in the nervous system. These receptors are ionotropic and composed of five subunits, which can be either homomeric or heteromeric. The compound binds to these receptors, influencing neuronal excitability and cell signaling pathways . This interaction can modulate various neurological functions and has implications for diseases related to the nervous system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a naphthalene ring and a nicotinic acid moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-naphthalen-2-ylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2/c18-16(19)15-8-14(9-17-10-15)13-6-5-11-3-1-2-4-12(11)7-13/h1-10H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKBXZKTPZAFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=CN=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679491
Record name 5-(Naphthalen-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192964-64-9
Record name 5-(Naphthalen-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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